cesium;nitrate

Description

Historical Perspectives in Cesium Nitrate (B79036) Research

The journey of cesium nitrate in the scientific realm began with the discovery of cesium itself in 1860 by Robert Bunsen and Gustav Kirchhoff. americanelements.com Initial research focused on the fundamental properties and synthesis of cesium compounds. Early studies of cesium nitrate were largely centered on its basic chemical and physical characteristics, including its solubility and crystalline structure. d-nb.info For much of its history, its applications were somewhat limited, finding use primarily in pyrotechnics as a colorant and oxidizer, valued for the distinct blue light it emits. chemimpex.comwikipedia.org It was also utilized in the manufacturing of optical glasses and lenses. wikipedia.org

Evolution of Academic Interest in Cesium Nitrate

Academic interest in cesium nitrate has evolved significantly from its early, more niche applications. A notable shift occurred with the exploration of its properties for more advanced technologies. Researchers began to investigate its potential in infrared spectroscopy, X-ray phosphors, and scintillation counters. wikipedia.orgusgs.gov The turn of the 21st century has seen a marked increase in research focusing on its role in catalysis and materials science. chemimpex.comchemimpex.com Studies have demonstrated its effectiveness as a promoter for catalysts in industrial processes like ammonia (B1221849) synthesis and as a catalyst itself in certain organic reactions. fishersci.caresearchgate.nettandfonline.comtandfonline.com The growing interest is also reflected in market trends, with the global Cesium Nitrate Market projected to see steady growth. marketresearchintellect.com

Current Paradigms and Research Trajectories for Cesium Nitrate

Contemporary research on cesium nitrate is characterized by its application in cutting-edge fields. Scientists are actively exploring its use in the development of new materials, including advanced ceramics and superconductors. chemimpex.com A particularly promising area of investigation is in energy storage, where cesium nitrate is being used as an electrolyte additive to enhance the performance and stability of lithium-metal batteries. bnl.govbnl.gov Recent studies in 2024 highlighted its ability to stabilize the electrodes and improve the charging rate and cycle life of these next-generation batteries. bnl.gov Furthermore, its ferroelectric properties are being studied in the context of nanocomposites, such as when embedded in carbon nanotubes, which can alter its phase transition behavior and open up possibilities for new electronic components. tandfonline.comtandfonline.com The investigation of its various crystalline phases and their properties under different conditions continues to be an active area of research, providing fundamental insights that can inform new applications. materialsproject.orgmaterialsproject.orgiucr.org

Physicochemical Properties of Cesium Nitrate

| Property | Value | Reference |

|---|---|---|

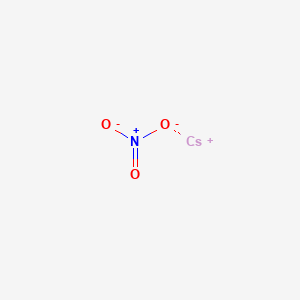

| Chemical Formula | CsNO₃ | wikipedia.org |

| Molar Mass | 194.91 g/mol | wikipedia.org |

| Appearance | White crystalline solid | noaa.govwikipedia.org |

| Density | 3.685 g/cm³ | wikipedia.org |

| Melting Point | 414 °C (777 °F; 687 K) | wikipedia.org |

| Solubility in Water | 9.16 g/100 ml (0 °C), 196.8 g/100 ml (100 °C) | wikipedia.org |

| Crystal Structure | Trigonal at room temperature, transitions to cubic at higher temperatures | tandfonline.comiucr.orgresearchgate.net |

Key Research Findings on Cesium Nitrate

| Research Area | Finding | Reference |

|---|---|---|

| Energy Storage | As an electrolyte additive, it improves the charging rate and cycle life of lithium-metal batteries by stabilizing the electrode interphases. | bnl.govbnl.gov |

| Catalysis | Acts as an efficient catalyst for the synthesis of gem-dihydroperoxides and as a promoter in Cu-Zn-Al catalysts for CO conversion. | researchgate.nettandfonline.comresearchgate.net |

| Materials Science | Exhibits ferroelectric properties that are modified when incorporated into nanocomposites, such as with carbon nanotubes. | tandfonline.comtandfonline.com |

| Pyrotechnics | Functions as a colorant and oxidizer, producing a distinct violet or purple flame. | wikipedia.orgsamaterials.com |

| Optics | Used in the fabrication of optical glasses, lenses, and prisms for infrared spectroscopy. | wikipedia.org |

Structure

2D Structure

Properties

Molecular Formula |

CsNO3 |

|---|---|

Molecular Weight |

194.911 g/mol |

IUPAC Name |

cesium;nitrate |

InChI |

InChI=1S/Cs.NO3/c;2-1(3)4/q+1;-1 |

InChI Key |

NLSCHDZTHVNDCP-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[Cs+] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Cesium Nitrate

Solution-Based Synthesis Routes for Cesium Nitrate (B79036)

Solution-based methods are common for producing cesium nitrate, offering high purity through controlled reaction and purification steps.

A primary and straightforward method for synthesizing cesium nitrate is through an acid-base neutralization reaction. ck12.orggithub.io This process typically involves reacting a cesium-containing base, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃), with nitric acid (HNO₃). smolecule.comdocbrown.info The reaction between cesium hydroxide and nitric acid is a classic neutralization that yields cesium nitrate and water. docbrown.infobrainly.comaskfilo.com

The balanced molecular equation for this reaction is: CsOH(aq) + HNO₃(aq) → CsNO₃(aq) + H₂O(l) docbrown.info

When cesium carbonate is used, the reaction produces cesium nitrate, water, and carbon dioxide gas. Both starting materials are dissolved in water, and the acid is carefully added to the base solution until neutralization is complete. The resulting aqueous solution of cesium nitrate can then be concentrated to induce crystallization.

Recrystallization is a critical purification technique used to refine solid compounds based on differences in solubility. mt.com In the context of cesium nitrate synthesis, it is employed to separate the desired product from unreacted starting materials and other impurities that may be present, such as other alkali metal nitrates. dtic.milsciencemadness.org The process involves dissolving the impure, crude cesium nitrate product in a suitable solvent, typically water, at an elevated temperature to create a saturated solution. mt.com

As the solution is gradually cooled, the solubility of cesium nitrate decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. mt.com The phase equilibrium of systems like (NaNO₃ + CsNO₃ + H₂O) has been studied to optimize this separation process, as sodium nitrate is a common impurity. researchgate.net The phase diagram for this ternary system indicates that it is a simple type, without the formation of double salts or solid solutions, which facilitates the separation. researchgate.net A cyclic process based on the temperature-dependent solubility differences can be designed to achieve a high recovery rate of pure cesium nitrate. researchgate.net After crystallization, the purified crystals are separated from the mother liquor by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried. google.comgoogle.com

Solid-State Synthesis Approaches for Cesium Nitrate

Solid-state synthesis involves reactions between solid reactants at elevated temperatures, often providing a direct route to the desired compound without the need for solvents.

Cesium nitrate can be formed through the direct combination of its constituent elements or related compounds in a solid-state reaction. One such method involves the reaction of cesium metal directly with nitrogen dioxide at elevated temperatures to produce cesium nitrate. smolecule.com

The reaction is represented by the following equation: 2Cs + 2NO₂ + O₂ → 2CsNO₃ smolecule.com

This method is less common for bulk production due to the high reactivity and handling requirements of cesium metal.

Extraction and Conversion from Natural Ores for Cesium Nitrate

The primary commercial source of cesium is the mineral pollucite, a cesium aluminum silicate. usgs.govlithiumroyaltycorp.com Extracting cesium from this ore and converting it into cesium nitrate involves a multi-step chemical process.

The extraction of cesium from pollucite ore is predominantly achieved through acid digestion. usgs.govgoogle.com A detailed method involves the following key stages:

Acid Leaching: The ground pollucite ore is first treated with a strong acid, such as sulfuric acid (H₂SO₄), at elevated temperatures. google.comgoogle.com This acid leaching process dissolves the mineral matrix, bringing cesium and other metals like aluminum into an aqueous solution as sulfates. google.comusgs.gov

Purification and Intermediate Formation: The resulting leach solution contains cesium sulfate (B86663) (Cs₂SO₄) along with impurities. The solution undergoes purification steps, such as jarosite precipitation, to remove unwanted metals. google.com The cesium can be selectively crystallized from the solution as cesium alum. dtic.milusgs.gov This intermediate is then re-dissolved to produce a purified cesium sulfate solution. google.com

Conversion to Cesium Nitrate: The purified cesium sulfate solution is then converted to cesium nitrate via a double decomposition (metathesis) reaction. This is achieved by adding a solution of calcium nitrate (Ca(NO₃)₂). google.comgoogle.com In this reaction, insoluble calcium sulfate (CaSO₄) precipitates out, leaving cesium nitrate in the solution. google.com

The reaction is: Cs₂SO₄(aq) + Ca(NO₃)₂(aq) → 2CsNO₃(aq) + CaSO₄(s)

Final Crystallization: After filtering off the calcium sulfate precipitate, the resulting cesium nitrate solution is further purified. Impurities are removed by adding reagents like barium hydroxide to precipitate any remaining sulfates. google.comgoogle.com The purified solution is then concentrated by evaporation, and pure cesium nitrate is obtained through cooling crystallization. google.comgoogle.com The final product is dried to yield the finished cesium nitrate crystals. google.com This process can achieve a total cesium recovery rate of approximately 95.5%. google.com

The table below outlines typical parameters for the conversion and final crystallization steps as described in a patented process.

| Step | Reactants/Solution | Reagents Added | Temperature | Duration | Outcome |

| Conversion | Cesium Sulfate Solution | Calcium Nitrate | Ambient | 30 min | Crude Cesium Nitrate Solution & CaSO₄ precipitate |

| Purification | Crude Cesium Nitrate Solution | Barium Hydroxide | Ambient | 30 min | Primary Purified Cesium Nitrate Solution |

| Final Crystallization | Secondary Purified Cesium Nitrate Solution | None (Evaporation & Cooling) | Cooled to 20-30°C | N/A | Crystalline Cesium Nitrate |

| Drying | Cesium Nitrate Crystals | N/A | 110-150°C | 4-8 h | Dried, pure Cesium Nitrate product |

This table is based on data from a patented method for producing cesium nitrate from pollucite. google.comgoogle.com

Conversion Pathways from Other Cesium Salts to Cesium Nitrate

Cesium nitrate can be synthesized from various other cesium salts through several chemical conversion pathways. The choice of precursor salt often depends on the initial source of the cesium and economic considerations. Common starting materials include cesium carbonate, cesium sulfate, and cesium chloride.

From Cesium Carbonate: The conversion of cesium carbonate to cesium nitrate is a straightforward acid-base neutralization reaction. When cesium carbonate is treated with nitric acid, it reacts to form cesium nitrate, water, and carbon dioxide gas. google.comgoogle.commdpi.com This method is common but can be costly, and the reaction with nitric acid may produce an acid mist. google.comgoogle.com

From Cesium Sulfate: Several methods exist for converting cesium sulfate to cesium nitrate.

Double Decomposition: One industrial method involves a double decomposition (metathesis) reaction between cesium sulfate and a suitable nitrate salt, such as calcium nitrate or barium nitrate. google.comgoogle.com In the reaction with calcium nitrate, insoluble calcium sulfate precipitates, leaving cesium nitrate in the solution. google.comgoogle.com The precipitate is then filtered off, and cesium nitrate is recovered from the filtrate.

Conversion via Hydroxide: An alternative route involves reacting the cesium sulfate solution with a base like calcium hydroxide (slaked lime). googleapis.com This process forms cesium hydroxide in the solution and precipitates calcium sulfate. googleapis.com After filtering out the solid residue, the resulting cesium hydroxide solution is neutralized with nitric acid to yield cesium nitrate. googleapis.comdocbrown.info

Ion Exchange: For producing high-purity products, ion exchange processes can be employed to transform a cesium sulfate solution directly into a highly purified cesium nitrate product. google.comgoogle.com

From Cesium Chloride: Converting cesium chloride to cesium nitrate can be more complex.

Acid Displacement: One proposed method involves repeatedly dissolving the cesium chloride in hydrochloric acid and evaporating it. This process continually removes the nitric acid, eventually driving the equilibrium towards the formation of the chloride salt. sciencemadness.org

Precipitation of Double Salts: Cesium can be precipitated from a chloride solution as a double salt, for example, with antimony chloride (3CsCl·2SbCl₃). dtic.mil This precipitate is then separated and can be chemically processed to yield cesium nitrate. dtic.mil

Below is a table summarizing the primary conversion reactions.

| Starting Cesium Salt | Reagent(s) | Reaction Type | Chemical Equation |

| Cesium Carbonate | Nitric Acid | Neutralization | Cs₂CO₃ + 2HNO₃ → 2CsNO₃ + H₂O + CO₂ |

| Cesium Sulfate | Calcium Nitrate | Double Decomposition | Cs₂SO₄ + Ca(NO₃)₂ → 2CsNO₃ + CaSO₄(s) |

| Cesium Sulfate | 1. Calcium Hydroxide2. Nitric Acid | Precipitation & Neutralization | 1. Cs₂SO₄ + Ca(OH)₂ → 2CsOH + CaSO₄(s)2. CsOH + HNO₃ → CsNO₃ + H₂O |

| Cesium Chloride | Nitric Acid | Acid Displacement | CsCl + HNO₃ ⇌ CsNO₃ + HCl(g) |

Data compiled from multiple sources. google.comgoogle.commdpi.comgoogleapis.comsciencemadness.org

Control of Purity and Morphology in Cesium Nitrate Synthesis

The production of cesium nitrate for specific applications, such as in spectroscopy or for manufacturing optical glasses, necessitates stringent control over its purity and crystalline morphology. wikipedia.org

Purity Control Achieving high purity, often required to be 99.9% or higher, involves multiple purification stages to remove metallic and anionic impurities. ganfenglithium.com

Recrystallization: A fundamental technique for purification is recrystallization. In one patented process, cesium alum, an intermediate in some production routes, undergoes recrystallization twice to remove impurities before being converted to the final product. google.com

Chemical Precipitation of Impurities: Specific reagents are added to precipitate and remove targeted impurities. A two-step removal process can be employed where barium hydroxide is first added to a crude cesium nitrate solution to precipitate any remaining sulfate ions as barium sulfate. google.com Subsequently, carbon dioxide gas is passed through the solution to adjust the pH and precipitate other potential impurities. google.com

Ion Exchange: As mentioned previously, ion exchange chromatography is a highly effective method for producing high-purity cesium nitrate, particularly when starting from cesium sulfate solutions. google.com This technique can remove trace ionic impurities that are difficult to eliminate by other means.

The table below illustrates typical impurity levels in different grades of cesium nitrate.

| Impurity | Standard Grade (≥99%) | High Purity Grade (≥99.9%) |

| Li | ≤ 0.001% | ≤ 0.0005% |

| Na | ≤ 0.02% | ≤ 0.005% |

| K | ≤ 0.05% | ≤ 0.01% |

| Rb | ≤ 0.5% | ≤ 0.02% |

| Ca | ≤ 0.005% | ≤ 0.002% |

| Mg | ≤ 0.001% | ≤ 0.0005% |

| Fe | ≤ 0.002% | ≤ 0.001% |

| Al | ≤ 0.005% | ≤ 0.001% |

| SiO₂ | ≤ 0.01% | ≤ 0.004% |

| Heavy Metals (as Pb) | ≤ 0.001% | ≤ 0.0005% |

Data sourced from Ganfeng Lithium Group Co., Ltd. ganfenglithium.com

Morphology Control The control of crystal morphology—the size and shape of the crystals—is critical for the handling and performance of the final product. The generation of a solid from a solution begins with nucleation followed by crystal growth. cresp.org Controlling these two stages is key to determining the final particle morphology. jst.go.jp

Control of Supersaturation: The rate of nucleation and crystal growth is heavily influenced by the level of supersaturation of the solution. cresp.org This can be controlled by carefully managing factors like reactant concentration, rate of addition of precipitants, temperature, and solvent evaporation rate. cresp.orgjst.go.jp

Seeding: The introduction of small "seed" crystals of a desired morphology into the crystallizing solution can guide the growth of larger crystals with the same habit. epfl.chacs.org

Reaction Environment: Factors such as the pH of the solution and the stirring rate can also impact the final crystal shape and size distribution. acs.org

The following table summarizes key factors that influence crystal morphology.

| Controlling Factor | Mechanism | Effect on Morphology |

| Supersaturation | Influences nucleation and growth rates | Affects particle size and size distribution |

| Temperature | Affects solubility and reaction kinetics | Influences growth rate and can alter crystal habit |

| Additives (Polymers, Surfactants) | Preferential adsorption on crystal faces | Modifies crystal shape (e.g., from plates to rods) |

| Seeding | Provides templates for crystal growth | Promotes formation of crystals with a specific, uniform morphology |

| pH / Reactant Ratio | Alters surface charge and species in solution | Can change the thermodynamically stable crystal face, altering shape |

Data compiled from general principles of crystallization. cresp.orgjst.go.jpepfl.chacs.org

Structural and Crystallographic Investigations of Cesium Nitrate

Polymorphism and Phase Transitions in Cesium Nitrate (B79036)

Cesium nitrate (CsNO₃) is known to exhibit polymorphism, existing in different crystal structures, or phases, depending on the temperature. ioffe.ru In the temperature range from room temperature up to its melting point, cesium nitrate undergoes a significant phase transition. ioffe.ruresearchgate.net At room temperature, it exists in a trigonal phase (Phase II), which transforms into a cubic phase (Phase I) at higher temperatures. researchgate.net This transformation is an enantiotropic-type transition, meaning it is reversible upon cooling and heating. researchgate.net

The primary phase transition for cesium nitrate is the transformation from the room-temperature trigonal phase (Phase II) to the high-temperature cubic phase (Phase I). This occurs at approximately 434 K (161°C). researchgate.net Another transition from a hexagonal to a cubic crystalline structure has been noted between 420–450 K (147–177°C). acs.org

The low-temperature phase of cesium nitrate, designated as Phase II, is stable at room temperature. researchgate.net This phase possesses a trigonal crystal system. Specifically, at 296 K, the structure is trigonal with the space group P3₁ (or its enantiomorph P3₂). This structure is noted to be isomorphous with that of rubidium nitrate's Phase IV. When considering only the cesium and nitrogen atoms, the arrangement resembles a slightly distorted Cesium Chloride type structure.

Upon cooling, novel optical properties have been observed, suggesting a possible further phase transition to a monoclinic polar phase at very low temperatures, around 240 K. nih.gov This is accompanied by the emergence of a new, high-energy peak in its photoluminescence spectrum. nih.gov

Table 1: Crystallographic Data for Low-Temperature Phase (Phase II) of Cesium Nitrate at 296 K

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P3₁ |

| a (Å) | 10.902 (2) |

| c (Å) | 7.740 (2) |

| Volume (ų) | 796.7 (4) |

| Z | 9 |

| Calculated Density (g cm⁻³) | 3.656 (2) |

Data sourced from Pohl & Gross (1993).

Above the transition temperature of approximately 434 K, cesium nitrate transforms into its high-temperature phase, known as Phase I. researchgate.net This phase is characterized by a cubic crystal structure. researchgate.netresearchgate.net A single-crystal structure determination at 439 K refined the structure in the Pm3m space group with Z=1. researchgate.net Analysis of electron-density maps suggests that a twelve-orientation model for the nitrate group provides a more accurate description than an eight-orientation aragonite model. researchgate.net

The transition to this cubic phase is a strong first-order transition. researchgate.net This high-temperature phase is stable until the compound's melting point. ioffe.ru

Table 2: Crystallographic Data for High-Temperature Phase (Phase I) of Cesium Nitrate at 439 K

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pm3m |

| Z | 1 |

Data sourced from a study on the high-temperature phase of cesium nitrate. researchgate.net

The phase transition in cesium nitrate is accompanied by significant anomalies in its dielectric and thermal properties. researchgate.netresearchgate.net Measurements of dielectric constants, thermal expansion, and elastic constants show large anomalies at the trigonal-to-cubic transition temperature of 154°C (427 K). researchgate.netresearchgate.net The existence of spontaneous polarization below this transition temperature confirms that the trigonal phase is ferroelectric. researchgate.net

Studies on cesium nitrate embedded in porous materials have shown shifts in the transition temperature. For instance, when embedded in porous glass, the ferroelectric transition temperature increased by approximately 3 K, and the temperature hysteresis of the phase transition widened from 3 K in bulk CsNO₃ to 12 K. researchgate.netresearchgate.net Conversely, when embedded in nanoporous alumina (B75360) films or carbon nanotubes, a decrease in the Curie temperature was observed. tandfonline.comspbstu.ru Differential thermal analysis (DTA) confirms the phase transition, with an endotherm observed between 420–450 K corresponding to the hexagonal to cubic crystalline transition. acs.org

Crystal Structure Determination and Refinement of Cesium Nitrate

The precise crystal structure of cesium nitrate in its different phases has been a subject of detailed investigation using various diffraction techniques. These studies provide fundamental information on atomic positions, bond lengths, and bond angles.

Single-crystal X-ray diffraction (SC-XRD) is a primary technique for determining the three-dimensional structure of crystalline materials. uni-ulm.decarleton.edu For cesium nitrate, SC-XRD has been instrumental in characterizing both the low- and high-temperature phases.

At 296 K, single crystals grown from an aqueous solution were analyzed, revealing the trigonal P3₁ space group for Phase II. iucr.org The structure was refined to a high degree of accuracy, providing precise lattice parameters and atomic coordinates. iucr.org

For the high-temperature Phase I, a single-crystal structure determination was performed at 439 K. researchgate.net This high-resolution study was crucial in refining the disordered model of the nitrate groups within the cubic lattice, favoring a twelve-orientation model. researchgate.net High-temperature X-ray diffraction has also been used to study the polymorphic transformations in solid solutions of cesium nitrate with rubidium nitrate, determining transformation temperatures and unit-cell parameters for the various modifications. researchgate.net

Neutron diffraction offers a complementary method to X-ray diffraction, being particularly sensitive to the positions of lighter atoms and different isotopes. nih.govstfc.ac.ukwikipedia.org The structure of Phase II cesium nitrate at 298 K was investigated using neutron diffraction. materialsproject.org This technique is advantageous because neutrons interact directly with the atomic nucleus, allowing for precise determination of the positions of oxygen and nitrogen atoms in the nitrate group without the scattering factor fall-off at high angles that affects X-ray diffraction. stfc.ac.uk These neutron diffraction studies have provided crucial data for refining the crystal structure of the room-temperature phase. materialsproject.orgnih.gov

Positional Disorder and Anion Dynamics in Cesium Nitrate

The phase transitions in cesium nitrate (CsNO₃) are intrinsically linked to changes in positional disorder and the dynamic behavior of the nitrate (NO₃⁻) anion. At ambient temperatures, CsNO₃ exists in a trigonal, ferroelectric phase (Phase II). As the temperature is increased to approximately 427 K (154 °C), it undergoes a structural phase transition to a cubic, paraelectric phase (Phase I). tandfonline.comtandfonline.comresearchgate.net This transition is characterized as a strongly first-order, order-disorder type. researchgate.net

In the lower-temperature trigonal phase, the constituent ions are in a more ordered arrangement, giving rise to spontaneous polarization and ferroelectric properties. researchgate.net The nitrate anions are relatively fixed in their orientations within the crystal lattice.

Upon heating through the transition temperature, the crystal structure changes to a more symmetric cubic phase. This higher-temperature phase is characterized by significant positional disorder, particularly concerning the nitrate anions. The transition involves the onset of rapid reorientational motion of the planar NO₃⁻ ions. researchgate.net This dynamic disorder is not random but involves the anions undergoing rapid reorientational jumps or even precessional free-rotational motion between several equivalent positions within the cubic lattice. researchgate.net The increased thermal energy allows the nitrate groups to overcome the rotational energy barriers, leading to a state where their orientation is averaged over time, consistent with the higher symmetry of the cubic phase. This dynamic disorder eliminates the net dipole moment, resulting in the paraelectric behavior observed in Phase I. researchgate.net The reverse transition from Phase I to Phase II upon cooling occurs at a slightly lower temperature, exhibiting thermal hysteresis, which is a common feature of first-order phase transitions. tandfonline.com

Effects of Confined Geometry on Cesium Nitrate Structure and Transitions

Confining cesium nitrate within nanoscale geometries, such as porous materials, significantly alters its structural and transitional properties compared to its bulk form. The interaction between the CsNO₃ and the confining matrix walls, along with size effects, leads to notable shifts in phase transition temperatures and thermal hysteresis.

When cesium nitrate is embedded within the pores of porous glass, its ferroelectric phase transition behavior is markedly modified. Research on CsNO₃ nanocomposites in porous glasses with an average pore size of 100 nm reveals an increase in the ferroelectric transition temperature by approximately 3 K compared to bulk CsNO₃. researchgate.netresearchgate.net This elevation is attributed to surface mechanical stresses exerted by the rigid pore walls of the glass matrix on the enclosed cesium nitrate. tandfonline.comtandfonline.com

Furthermore, the temperature hysteresis of the phase transition—the difference between the transition temperature upon heating and cooling—is dramatically widened. For bulk CsNO₃, this hysteresis is about 3 K. researchgate.netresearchgate.net However, when confined within porous glass, the hysteresis increases substantially to 12 K. researchgate.netresearchgate.net This suggests that the confining geometry introduces energy barriers that impede both the transition from the ferroelectric to the paraelectric phase and the reverse process.

| Material | Transition Temperature Shift (K) | Temperature Hysteresis (K) |

|---|---|---|

| Bulk Cesium Nitrate | N/A | ~3 |

| Cesium Nitrate in Porous Glass | + ~3 | ~12 |

In contrast to the behavior observed in porous glass, embedding cesium nitrate into carbon nanotubes (with pore diameters of 3–5 nm) results in a decrease in the ferroelectric phase transition temperature. tandfonline.comtandfonline.com Studies using differential thermal analysis show that for the CsNO₃/carbon nanotube nanocomposite, the transition temperature upon heating is lowered to 425 K from 427 K for the bulk material. tandfonline.comtandfonline.com Upon cooling, the transition temperature decreases to 418 K, compared to 423 K for bulk CsNO₃. tandfonline.comtandfonline.com

This reduction in the Curie temperature is attributed to the influence of size effects and the screening of the spontaneous polarization of CsNO₃ by the conductive carbon nanotube walls. tandfonline.comtandfonline.com The temperature hysteresis for the nanocomposite is 7 K (425 K - 418 K), which is an increase from the 4 K hysteresis (427 K - 423 K) observed in the bulk material under the same measurement conditions. tandfonline.comtandfonline.com Additionally, a second, smaller thermal event is observed at a lower temperature (397 K) upon cooling the nanocomposite, a feature not present in bulk CsNO₃. tandfonline.comtandfonline.com

| Material | Transition Temperature (Heating, K) | Transition Temperature (Cooling, K) | Temperature Hysteresis (K) |

|---|---|---|---|

| Bulk Cesium Nitrate | 427 | 423 | 4 |

| Cesium Nitrate in Carbon Nanotubes | 425 | 418 | 7 |

Spectroscopic Characterization in Cesium Nitrate Research

Infrared Spectroscopy of Cesium Nitrate (B79036) and its Applications

Infrared (IR) spectroscopy is a valuable tool for probing the vibrational modes of the nitrate ion in cesium nitrate. Studies have utilized IR spectroscopy to analyze the composition of materials by examining their infrared absorption patterns. smolecule.com Cesium nitrate itself is employed in the manufacture of optical filters, particularly for the infrared region of the electromagnetic spectrum. samaterials.com

Crystals of cesium nitrate are used to create prisms for infrared spectroscopy. smolecule.comchemicalbook.comwikipedia.orgottokemi.comfishersci.cafuncmater.comcymitquimica.com These prisms are crucial components in certain spectroscopic instruments, as they can effectively transmit and refract infrared light, enabling the analysis of material compositions. smolecule.com

Raman Spectroscopy of Cesium Nitrate in Solid and Molten States

Raman spectroscopy has been instrumental in characterizing the different phases of cesium nitrate. Polarized Raman spectra have been recorded for both the room-temperature ordered phase and the high-temperature disordered phase. aip.orgaip.org

In the room temperature phase, a transverse optical (TO) and longitudinal optical (LO) splitting of the ν₃(E) band is observed around 1350-1400 cm⁻¹. aip.org Upon transition to the disordered crystal phase at 154°C, the discrete lattice spectrum is replaced by a broad band centered at approximately 90 cm⁻¹. aip.org Despite this, the internal vibrational modes of the nitrate ion retain their site group and polarization characteristics in the disordered solid. aip.orgaip.org

The Raman spectrum of molten cesium nitrate at 425°C is found to be very similar to that of the disordered solid at elevated temperatures, with the exception of polarization properties. aip.orgaip.org This similarity suggests a close relationship between the disordered solid phase and the molten state. aip.org The table below summarizes the Raman frequencies and assignments for cesium nitrate in its high-temperature solid phase and molten state.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Cesium Nitrate Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³³Cs NMR, provides insights into the local environment of the cesium ion. Cesium has one NMR active nucleus, ¹³³Cs, which, despite being quadrupolar, typically yields narrow signals due to its low quadrupole moment and tendency to exist in symmetric environments. huji.ac.il

In ¹³³Cs NMR spectroscopy, a 0.1 M solution of cesium nitrate in deuterium (B1214612) oxide (D₂O) is sometimes used as a chemical shift reference standard. samaterials.comhuji.ac.ilnorthwestern.edu Its absolute frequency is defined as 13.116142 MHz relative to the 100.00 MHz signal of tetramethylsilane (B1202638) (TMS). northwestern.edu However, it has been noted that the chemical shift of aqueous CsNO₃ can be temperature-dependent. rsc.org

X-ray Phosphor and Scintillation Counter Applications of Cesium Nitrate

Cesium nitrate is utilized in the fabrication of X-ray phosphors and scintillation counters. chemicalbook.comwikipedia.orgottokemi.comfishersci.cafuncmater.comcymitquimica.comusgs.govusgs.gov In these applications, the material absorbs high-energy radiation, such as X-rays, and converts it into visible light that can be detected. smolecule.com The luminescent properties of cesium nitrate make it a valuable component in radiation detection systems. smolecule.com

Chemical Reactivity and Catalysis Involving Cesium Nitrate

Cesium Nitrate (B79036) as a Catalyst in Organic Synthesis

Cesium nitrate (CsNO₃) has demonstrated its utility as an effective and commercially available solid catalyst in various organic reactions. researchgate.nettandfonline.com Its application is noted for promoting reactions with high yields and purity of products, often without the formation of byproducts. researchgate.nettandfonline.com

Catalytic Peroxidation of Aldehydes and Ketones by Cesium Nitrate

Cesium nitrate serves as an efficient catalyst for the peroxidation of both aldehydes and ketones, converting them into the corresponding gem-dihydroperoxides (DHPs). researchgate.nettandfonline.com This reaction is significant as DHPs are key intermediates in the synthesis of anti-malarial drugs and are also used as potent solid oxidants in numerous organic oxidation reactions. tandfonline.comaraku.ac.ir The process is carried out using a 30% aqueous hydrogen peroxide solution at room temperature, which is advantageous for its simplicity and effectiveness. researchgate.nettandfonline.com

Research has shown that this catalytic system is effective for a range of substrates. rsc.org In general, cesium-catalyzed peroxidations are faster and result in higher yields for aliphatic ketones compared to aromatic ketones. rsc.org For instance, benzophenone (B1666685) does not react under these conditions. rsc.org The peroxidation of aromatic aldehydes, however, is a high-yielding process. rsc.org This method is considered novel, straightforward, and highly usable. researchgate.nettandfonline.com

Table 1: Cesium Nitrate Catalyzed Peroxidation of Aldehydes and Ketones

| Entry | Substrate | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 10 | 98 |

| 2 | 4-Chlorobenzaldehyde | 15 | 95 |

| 3 | 4-Methylbenzaldehyde | 15 | 96 |

| 4 | 4-Methoxybenzaldehyde | 20 | 94 |

| 5 | Acetophenone | 60 | 85 |

| 6 | Benzophenone | 24h | No Reaction |

| 7 | Cyclohexanone | 5 | 98 |

| 8 | Cyclopentanone | 5 | 97 |

| 9 | Butan-2-one | 10 | 95 |

This table presents data on the catalytic peroxidation of various aldehydes and ketones using cesium nitrate and 30% aqueous hydrogen peroxide at room temperature. The data highlights the reaction times and corresponding product yields.

Aldol (B89426) Condensation Reactions Promoted by Cesium Nitrate

Cesium nitrate is an essential active precursor in aldol condensation reactions. lsmu.ltresearchgate.net These reactions are fundamental in carbon-carbon bond formation. The catalytic activity of cesium nitrate in these reactions is influenced by the support material it is on. researchgate.net For instance, when supported on materials like SBA-15, a mesoporous silica (B1680970), cesium nitrate shows high catalytic activity for the aldol condensation of methyl acetate (B1210297) with formaldehyde. researchgate.net The formation of a Si-O-Cs species on the surface of the support, along with weak Lewis acid-base pairs, is believed to be favorable for the aldol condensation reaction. researchgate.net In some cases, cesium carbonate is preferred for practical reasons in aldol condensations involving aromatic aldehydes, though it may require specific reaction conditions to prevent oxidation. uit.no

Cesium Nitrate in Heterogeneous Catalysis

Cesium nitrate also plays a significant role in heterogeneous catalysis, where the catalyst is in a different phase from the reactants.

Role of Cesium Nitrate in CO Conversion Catalysts

Cesium nitrate is utilized in the preparation of low-temperature CO conversion catalysts, specifically Cu-Zn-Al catalysts. researchgate.netbiomall.insigmaaldrich.comscientificlabs.ie The addition of cesium, in the form of nitrate, to these catalysts can influence their activity and selectivity. researchgate.net Studies have found that introducing 1% cesium (as nitrate or formate) can reduce the catalyst's activity in the side reaction of methanol (B129727) synthesis by a factor of 2.5–3. researchgate.net This suggests that cesium nitrate acts as a promoter, modifying the catalyst's properties to favor the desired CO conversion reaction over side reactions.

Cesium Nitrate Doping of Supported Catalysts (e.g., Ru, TiO₂)

The doping of supported catalysts with cesium nitrate is a strategy to enhance their catalytic performance. For example, in catalysts used for diesel soot oxidation, cesium nitrate is a highly active component, especially when supported on materials like zirconia (ZrO₂) and silica (SiO₂). conicet.gov.ar The interaction between the cesium nitrate and the support is crucial for the catalyst's activity. conicet.gov.ar Among supported alkali nitrates, cesium nitrate has been found to be the most active. conicet.gov.ar A synergistic effect has been observed between gold and cesium nitrate in these catalysts. conicet.gov.ar

In the context of photocatalysis, doping titanium dioxide (TiO₂) with metal ions can improve its efficiency in reducing pollutants like nitrate. tandfonline.com While the direct doping of TiO₂ with cesium for this specific application is not extensively detailed, the principle of doping to create electron traps and reduce electron-hole recombination is well-established. tandfonline.com Similarly, in Fischer-Tropsch synthesis, the promotion of Co/TiO₂ catalysts with elements like ruthenium is common, and while direct cesium nitrate promotion is not the primary focus, the use of nitrate precursors for the active metals is a standard preparation method. osti.gov The interaction between metal precursors, including nitrates, and the support material is key to the final catalyst's properties. nih.gov

Influence of Carriers on Cesium Nitrate Catalytic Behavior

The carrier, or support material, has a significant impact on the thermal behavior and catalytic properties of cesium nitrate. lsmu.ltresearchgate.net The surface and physical properties of carriers like silica (SiO₂) and alumina (B75360) (Al₂O₃) affect the dispersion of cesium species and their thermal stability. lsmu.ltresearchgate.net

When cesium nitrate is supported on these carriers, increasing the calcination temperature leads to the formation of Cs-O-M (where M is Si or Al) species and CsNO₃ molecules. lsmu.ltresearchgate.net The temperature promotes the melting and volatilization of cesium nitrate rather than its decomposition. lsmu.ltresearchgate.net The use of different types of silica gel (A-type, B-type, and C-type) as supports for cesium oxide (derived from cesium nitrate) has been shown to affect the catalytic performance in the aldol condensation of methyl acetate and formaldehyde. researchgate.net The dispersion of cesium nitrate on the support is also a critical factor; for instance, at low loadings on SBA-15, cesium nitrate is highly dispersed. researchgate.net The interaction with the support, leading to the formation of species like Si-O-Cs, creates weak acid-base active sites that are believed to be responsible for the high catalytic activity in certain reactions. researchgate.net

Oxidizing Agent Properties of Cesium Nitrate in Specific Reactions

Cesium nitrate is a strong oxidizing agent, a property derived from the nitrate anion (NO₃⁻), where nitrogen is in its highest oxidation state (+5). noaa.govamericanelements.com This makes it capable of accepting electrons from other substances, causing them to be oxidized. Its oxidizing power is particularly evident at elevated temperatures or when in contact with combustible or reducing materials. sigmaaldrich.comchemicalbook.com

A primary application showcasing its oxidizing properties is in pyrotechnics. chemicalbook.comsamaterials.com When heated, cesium nitrate decomposes, releasing oxygen which accelerates the combustion of fuels in the mixture. sigmaaldrich.com It specifically imparts a violet or purple color to the flame, making it a valuable component for creating visually striking effects in fireworks. samaterials.com The decomposition reaction upon heating is as follows:

2 CsNO₃(s) → 2 CsNO₂(s) + O₂(g) wikipedia.org

This release of oxygen is a key characteristic of its role as an oxidizer. In the presence of reducing agents or combustible materials like organic compounds, this property can lead to vigorous or even explosive reactions. noaa.govoxfordlabfinechem.com Mixtures with materials such as alkyl esters, phosphorus, or tin(II) chloride can be explosive. noaa.gov

The oxidizing strength of cesium nitrate is also utilized in the combustion of diesel soot. conicet.gov.ar In this application, the nitrate ion directly oxidizes the carbon in the soot to carbon dioxide, as detailed in the mechanistic section. The cesium nitrate is reduced to cesium nitrite (B80452) in the process, which is then re-oxidized by oxygen from the air, completing the catalytic cycle. This demonstrates a reaction where cesium nitrate is the direct oxidizing agent for the primary substrate (soot). conicet.gov.ar

The following table presents data on the thermal behavior of cesium nitrate, which is indicative of its oxidizing potential, as decomposition at higher temperatures releases oxygen.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 414 °C (777 °F) | sigmaaldrich.comsigmaaldrich.com |

| Decomposition Temperature | >400 °C | carlroth.com |

| Products of Decomposition | Cesium nitrite, Oxygen | wikipedia.org |

The reactivity profile of cesium nitrate underscores its classification as a strong oxidizer. noaa.gov It can cause fire or an explosion and will accelerate the burning of combustible materials. sigmaaldrich.comchemicalbook.com This necessitates careful handling and storage, keeping it away from heat, and avoiding contact with clothing and other combustible materials. sigmaaldrich.comcarlroth.com

Advanced Materials Science Applications of Cesium Nitrate

Fabrication of Specialty Glasses and Optical Materials using Cesium Nitrate (B79036)

Cesium nitrate plays a crucial role in the manufacturing of specialty glasses and optical components, where it is used to precisely modify the material's optical and thermal characteristics. samaterials.comresearchgate.netchempap.org It serves as a key raw material for producing various cesium salts and is used in creating specialized glass and ceramic products. somme.in One of the primary methods of application involves an ion-exchange process, often utilizing a molten salt bath of cesium nitrate or by treating a cesium-containing glass in a molten potassium nitrate bath. researchgate.netchemimpex.com

This ion-exchange technique allows for the replacement of smaller ions in the glass matrix, such as sodium or potassium, with the larger cesium ions. libretexts.org This substitution can create a graded refractive index, a critical feature for manufacturing light-converging lenses and other advanced optical elements. researchgate.net For instance, when a cesium-containing glass is treated in molten potassium nitrate, cesium ions are exchanged for potassium ions, creating a concentration gradient that causes the refractive index to decrease radially from the center outwards. researchgate.net This process is instrumental in producing light-converging lenses. researchgate.net

The primary application for enhancing optical properties is through the ion-exchange process, which modifies the refractive index. samaterials.com In some specialized glass formulations, cesium nitrate is used directly to alter these properties for applications in lenses and optical fibers. samaterials.com The process allows for precise control over the optical characteristics of the final product.

Cesium Nitrate in Energy Storage Systems

Cesium nitrate has emerged as a significant compound in the development of advanced energy storage systems, particularly in high-energy lithium metal batteries (LMBs). researchgate.nettandfonline.com Its application as an electrolyte additive is a key area of research aimed at overcoming the inherent instability of lithium metal anodes, which has hindered the commercialization of these next-generation batteries. tandfonline.comanl.gov

Researchers have identified cesium nitrate as a dual-functional electrolyte additive that can significantly improve the stability and performance of lithium metal batteries. researchgate.netresearchgate.net When added to the electrolyte, the cesium nitrate helps to form stable protective layers, known as interphases, on both the negative (anode) and positive (cathode) electrodes simultaneously. researchgate.nettdx.cat

Under an electric field, the positive cesium ions (Cs⁺) are drawn to the lithium metal anode, while the negative nitrate ions (NO₃⁻) accumulate at the cathode. researchgate.netresearchgate.net This targeted accumulation leads to the formation of robust protective interphases. tdx.cat The nitrate-derived species protect the cathode from degradation, while the cesium ions contribute to a unique and highly effective interphase on the lithium metal anode. researchgate.netresearchgate.net

A key discovery is that this anode interphase is surprisingly free of lithium fluoride (B91410) (LiF), a component traditionally considered essential for a good protective layer. researchgate.net Instead, the interphase is dominated by a previously unreported inorganic species, cesium bis(fluorosulfonyl)imide (CsFSI). researchgate.netresearchgate.net This inorganic-rich layer effectively stabilizes the lithium metal anode, enabling faster charging and a longer cycle life. researchgate.netresearchgate.net The use of cesium nitrate allows for the use of 1,2-dimethoxyethane (B42094) as a single solvent, which promotes superior ion transport and facilitates fast charging. researchgate.net

| Parameter | Value/Observation | Source |

|---|---|---|

| Capacity Retention | > 80% after 200 cycles | researchgate.net |

| Charging Rate | Stable cycling at 2C (~8 mA/cm²) | researchgate.net |

| Anode Interphase Composition | Dominated by Cesium Bis(fluorosulfonyl)imide (CsFSI), LiF-free | researchgate.netresearchgate.net |

| Cathode Interphase Composition | Protected by nitrate-derived species | researchgate.net |

| Coulombic Efficiency (Li-Cu cells) | Improved to ~97% with 0.05 mol/L CsNO₃ | anl.gov |

Development of Ferroelectric and Composite Films with Cesium Nitrate

Cesium nitrate is classified as a perovskite-based ferroelectric material, a property that is being actively explored in the development of advanced electronic films. researchgate.net Research is particularly focused on creating composite films by combining cesium nitrate with polymers, which can enhance ferroelectric properties and enable new applications. electrochemsci.org

A significant area of research involves the creation of composite films using cesium nitrate (CsNO₃) and poly(vinyl alcohol) (PVA). researchgate.net These films can be fabricated using methods such as solvent casting and spray deposition. researchgate.net Studies have shown that embedding CsNO₃ in a PVA polymer matrix can improve the ferroelectric properties compared to pure cesium nitrate. somme.in

The composition of the composite film is a critical factor. Research has demonstrated that a CsNO₃:PVA composite film with a 50 wt.% composition, prepared by a solvent cast method, exhibits an optimum remnant polarization (Pᵣ) of 2.75 μC/cm². researchgate.net Further enhancements have been achieved by doping these composite films. For example, substituting a portion of the cesium with potassium (K-substituted) in spray-deposited films has led to a significant increase in the remnant polarization, reaching an optimum value of 9.2 µC/cm². researchgate.net Similarly, doping with sodium has also been shown to increase the remanent polarization compared to undoped films. researchgate.net

| Film Composition | Fabrication Method | Remanent Polarization (Pᵣ) | Source |

|---|---|---|---|

| CsNO₃:PVA (50 wt.%) | Solvent Cast | 2.75 μC/cm² | researchgate.net |

| K-substituted CsNO₃:PVA (7.5% doping) | Spray Deposition | 9.2 μC/cm² | researchgate.net |

| Na-doped CsNO₃:PVA (13.6% doping) | Spray Deposition | Increased polarization (value not specified) | researchgate.net |

| CsNO₃:PVA (Spray deposited at 200°C) | Spray Deposition | Optimum value (specific value not stated) | researchgate.net |

The study of switching kinetics is crucial for understanding the performance of ferroelectric materials in applications like non-volatile memories. For cesium nitrate:poly(vinyl alcohol) composite films, the switching response is often analyzed using bipolar square pulses. researchgate.net Theoretical models, such as the finite grain model (FGM) and nucleation limited switching (NLS) model, are used to analyze the experimental data from switching current transients. researchgate.net

These analyses allow for the estimation of microscopic parameters that govern the ferroelectric behavior, including the effective dimensionality of domain growth, switching time, nucleation rate, and domain wall velocity. researchgate.netresearchgate.net It has been observed that in CsNO₃:PVA composite films, the polarization current and the domain wall velocity show an exponential dependence on the amplitude of the applied electric pulse. researchgate.net The switching parameters are found to be optimal in films deposited at a substrate temperature of 200°C. anl.gov The butterfly-like shape of the current density-electric field (J-E) loops observed in these films is a characteristic indicator of their ferroelectric nature.

Photonic Device Applications of Cesium Nitrate

Cesium nitrate is utilized in the field of optics and photonics, primarily as a component in the manufacture of specialized optical materials rather than as a standalone active device element. chemimpex.com Its properties are leveraged to create materials for applications ranging from infrared optics to scintillation detectors. fishersci.caottokemi.comwikipedia.org

One of the principal applications of cesium nitrate is in the formulation of specialty optical glasses and lenses. samaterials.comwikipedia.org When added to glass melts, it can modify the refractive index and other optical properties of the final glass product. samaterials.com This allows for the production of high-performance glass components for various optical instruments. Prisms made from cesium nitrate-containing formulations are used in infrared spectroscopy due to their transparency in that region of the electromagnetic spectrum. ottokemi.comwikipedia.org

Cesium nitrate also serves as a precursor or dopant for nonlinear optical (NLO) crystals. samaterials.com NLO materials are critical for applications like frequency conversion in lasers. While specific NLO crystals based solely on cesium nitrate are not common, it can be incorporated into complex borate (B1201080) or nitrate crystal structures to enhance their NLO properties. shanghaixinshan.commdpi.comd-nb.info For example, research into borate crystals, which are known for their excellent NLO characteristics, sometimes involves exploring the effects of alkali metal nitrates like CsNO₃. mdpi.com

In the realm of high-energy physics and medical imaging, cesium nitrate is important for its role in scintillation counters and X-ray phosphors. fishersci.caottokemi.comwikipedia.org Scintillators are materials that emit light (photons) when excited by ionizing radiation. While cesium iodide (CsI) is a more common scintillator, cesium nitrate is used in the synthesis of certain phosphor materials. The cesium ions within the material contribute to the characteristic light emission. The caesium emissions feature two powerful spectral lines in the near-infrared region at 852.113 nm and 894.347 nm. wikipedia.org

Furthermore, cesium nitrate is employed in the manufacturing of optical filters, particularly those designed to operate in the infrared. samaterials.com Its optical properties contribute to the selective transmission or blocking of specific wavelength ranges. Research has also explored the use of cesium-containing compounds, such as cesium lead halide perovskites, for applications in light-emitting devices and solar cells. While not a direct use of cesium nitrate in the final device, the synthesis of these perovskite nanocrystals can involve anion exchange reactions to finely tune their optical properties, demonstrating the importance of cesium in developing advanced photonic materials. nih.gov

Table 2: Applications of Cesium Nitrate in Photonic Materials and Devices

| Application Area | Specific Use | Function of Cesium Nitrate | Relevant Properties | Reference(s) |

|---|---|---|---|---|

| Optical Components | Specialty optical glasses and lenses | Component material to modify optical characteristics. | Alters refractive index; enhances thermal stability. | samaterials.comchemimpex.comwikipedia.org |

| Infrared spectroscopy | Material for prisms. | Transparency in the infrared spectral region. | ottokemi.comwikipedia.org | |

| Optical filters | Component in filter manufacturing. | Used for selective wavelength filtering, especially in the IR. | samaterials.com | |

| Nonlinear Optics | Nonlinear Optical (NLO) Crystals | Dopant or precursor in crystal growth. | Contributes to the formation of non-centrosymmetric structures required for NLO effects. | samaterials.comshanghaixinshan.commdpi.com |

| Radiation Detection | Scintillation counters / X-ray phosphors | Component material. | Contributes to the scintillation process (light emission upon radiation absorption). | fishersci.caottokemi.comwikipedia.org |

| Lasers | Solid-state lasers | Gain medium component. | Used in certain laser types, particularly for near- and mid-infrared regions. | samaterials.com |

Solution Chemistry and Ion Interactions of Cesium Nitrate

Behavior of Cesium Nitrate (B79036) in Aqueous Solutions

The behavior of cesium nitrate in water is characterized by its interactions with water molecules and the potential for association between the cesium (Cs⁺) and nitrate (NO₃⁻) ions. Understanding this behavior is crucial for its applications in various chemical processes.

The structure and dynamics of cesium nitrate in aqueous solutions have been investigated using a combination of experimental techniques and computational modeling. Neutron diffraction with isotopic substitution (NDIS) and molecular dynamics (MD) simulations are powerful tools for probing the local environment around ions in solution. nih.govacs.org

Studies employing these methods have been conducted to determine the structuring in aqueous solutions of cesium nitrate. nih.govacs.org These investigations provide detailed information on ion hydration and ion-ion correlations. For instance, neutron and X-ray diffraction studies help characterize the hydration spheres around ions in solution. researchgate.net In the case of the nitrate ion in a 7.8 molal sodium nitrate solution, neutron diffraction showed that the intramolecular N-O distance is 1.23 Å and that approximately 1.3 water molecules are coordinated axially to the nitrate ion. researchgate.net MD simulations complement this by modeling the interactions and movements of all particles in the system over time. Both NDIS experiments and MD simulations have been applied to study CsNO₃ in solution, showing that hydration and ion pairing are relatively weak for nitrate compared to other anions like carbonate. researchgate.net

A key question in electrolyte solution chemistry is the extent to which ions associate to form clusters. In concentrated solutions, where water molecules are less available to fully hydrate (B1144303) individual ions, the formation of contact ion-pairs and larger ion clusters can occur. tennessee.edu

However, for cesium nitrate, both neutron diffraction experiments and molecular dynamics simulations have consistently shown that no large-scale or mesoscopic-scale ion clusters are formed in its aqueous solutions. nih.govacs.orgfigshare.com This is in contrast to other salts like cesium carbonate, where significant mesoscopic clustering has been observed both in simulations and experiments. nih.govacs.org The difference in clustering behavior is attributed to the strength and geometry of the direct, first-neighbor interactions between the ions. nih.govacs.org While large aggregates are not a feature, the formation of smaller, transient ion pairs (Cs⁺NO₃⁻) is a recognized phenomenon, particularly in concentrated solutions where there is insufficient water for full hydration. tennessee.edu

Extraction and Separation of Cesium Nitrate from Mixed Salt Systems

The separation of cesium is a significant challenge, particularly in the context of nuclear waste processing, where it needs to be removed from highly saline and acidic environments containing large amounts of other alkali metal salts, such as sodium nitrate. tennessee.edugoogle.com Solvent extraction using selective complexing agents is a primary method employed for this purpose. osti.gov

Crown ethers are macrocyclic polyethers that can selectively bind specific metal cations based on the compatibility between the ion's diameter and the size of the crown ether's cavity. tennessee.edu This size-selective complexation makes them effective extractants for separating cesium from other alkali metals. tennessee.edu

Crown ethers from the 21-crown-7 family, in particular, have shown high selectivity for the cesium cation. tennessee.edu Studies have investigated the extraction of cesium nitrate from concentrated sodium nitrate solutions using various substituted 21-crown-7 ethers dissolved in organic diluents like 1,2-dichloroethane. tandfonline.comtandfonline.com The general mechanism involves the formation of a complex between the cesium ion and the crown ether, which is then extracted into the organic phase as an ion pair with the nitrate anion. tandfonline.com For example, dibenzo-21-crown-7 (DB21C7) and its derivatives are noted for their high cesium/sodium selectivity. osti.gov The extraction process can involve the formation of both 1:1 and 1:2 (cesium:crown) complexes in the organic phase, with the 1:1 complex being predominant. tandfonline.comtandfonline.com

Several factors critically influence the efficiency (measured by the distribution coefficient, D_Cs) and selectivity of cesium nitrate extraction by crown ethers.

Diluent Properties: The choice of the organic solvent (diluent) is crucial. A correlation has been found between the extraction efficiency of cesium nitrate and the concentration of water dissolved in the organic phase, especially for oxygenated, aliphatic diluents like alcohols and ketones. tandfonline.comtandfonline.com Diluents that dissolve more water tend to yield more efficient cesium extraction, which is attributed to the solvation of the hydrated nitrate anion by the diluent. tandfonline.com

Aqueous Phase Composition: The concentration of nitric acid in the aqueous phase significantly affects extraction. For many crown ether systems, the cesium distribution ratio increases with nitric acid concentration up to a maximum (typically around 3-5 M acid) and then declines. tandfonline.com The presence of high concentrations of competing cations, such as Na⁺, can reduce the extraction of cesium due to competition for the crown ether. tandfonline.com However, certain crown ethers maintain high selectivity even in these conditions. For instance, in a solution with 3 M sodium nitrate, the selectivity for cesium over sodium (D_Cs/D_Na) averaged 78 for DB21C7 and 93 for BtBB21C7. tandfonline.com

Cesium Loading: As the crown ether becomes loaded with cesium, the selectivity can change. For DC21C7, the cesium selectivity was observed to decrease from approximately 10 to 3 as cesium loading increased. tandfonline.comtandfonline.com This is partly explained by a diminishing contribution from the 1:2 Cs⁺:crown complex at higher loadings. tandfonline.com

Table 1: Selectivity of 21-Crown-7 Ethers for Cesium Nitrate Extraction This table shows the average selectivity of different crown ethers for cesium (Cs⁺) over sodium (Na⁺) when extracting from a 3 M sodium nitrate solution.

| Crown Ether | Average Selectivity (D_Cs/D_Na) | Reference |

| Dibenzo-21-crown-7 (DB21C7) | 78 | tandfonline.com |

| Bis[4(5),4′(5′)-tert-butylbenzo]-21-crown-7 (BtBB21C7) | 93 | tandfonline.com |

| Dicyclohexano-21-crown-7 (DC21C7) | 3 - 10 | tandfonline.com |

Interaction with Nitric Acid in Solution

The interaction of cesium nitrate with nitric acid is fundamental to its behavior in acidic environments, particularly in the context of solvent extraction processes for nuclear waste treatment. tandfonline.com Cesium nitrate is the salt formed from the neutralization reaction of a strong acid, nitric acid (HNO₃), and a strong base, cesium hydroxide (B78521) (CsOH). brainly.comvaia.comvaia.com

In aqueous solutions containing nitric acid, the extraction of cesium by crown ethers is significantly influenced by the acid concentration. tandfonline.com The extraction mechanism often involves the co-extraction of nitric acid with the Cs⁺-crown ether complex. researchgate.net For example, with 1,3-dioctyloxycalix tandfonline.comarene-crown-6, the extracted species is a 1:1:1 molar ratio complex of Cs⁺, the crown ether, and HNO₃. researchgate.net

Furthermore, cesium nitrate can form two distinct, unusual acid nitrates in the presence of concentrated nitric acid: CsNO₃·HNO₃ and CsNO₃·2HNO₃. wikipedia.org These compounds have reported melting points of 100 °C and 36–38 °C, respectively, indicating the formation of stable co-crystals or adducts between cesium nitrate and nitric acid molecules. wikipedia.org The solubility of cesium nitrate also varies with nitric acid concentration, a key factor in processes like fractional crystallization. rsc.org

Theoretical and Computational Studies of Cesium Nitrate

Density Functional Theory (DFT) Applications to Cesium Nitrate (B79036) Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It has been widely applied to understand the properties of cesium nitrate, from its fundamental bonding energetics to its interactions in complex chemical environments. rsc.orgresearchgate.net

DFT calculations have been employed to determine the gas-phase cesium cation affinities (CsCAs) and basicities (CsCBs) for various species, using cesium nitrate as a reference in some studies. researchgate.net In one such study, electrospray mass spectrometry experiments were combined with DFT calculations to study the dissociation of positively charged adducts formed by cesium nitrate and cesium organic salts. researchgate.net The kinetic method, scaled by DFT-calculated enthalpies, was used to establish a relative scale of cesium cation affinity. researchgate.net This research provides quantitative data on the strong interactions between the cesium cation and molecular salts. researchgate.net

DFT has also been crucial in understanding the role of cesium as a promoter in catalysis. In studies of ruthenium (Ru) catalysts for ammonia (B1221849) synthesis, DFT calculations revealed that cesium, with its low electronegativity, donates electrons to the Ru surface. osti.gov This increased electron density on the Ru catalyst reduces the dissociation barrier of dinitrogen (N≡N), a key step in ammonia synthesis. osti.gov Similarly, in the electrochemical reduction of nitrate on copper (Cu) surfaces, DFT calculations showed that cesium ions (Cs⁺) can weaken the hydrogen bonding between hydrated water molecules and surface-adsorbed oxygen atoms. acs.org This effect stabilizes the adsorbed oxygen, leading to the poisoning of the Cu surface and impacting the catalytic performance. acs.org

Further DFT studies have probed the incorporation of cesium ions into materials like copper hexacyanoferrate (Cu-HCF). acs.org These calculations determined incorporation energies, lattice stabilities, and bond strengths, finding that the incorporation is more favorable for Cs⁺ compared to smaller alkali ions like sodium (Na⁺) and potassium (K⁺), providing a theoretical basis for its selective sequestration. acs.org

| System | DFT Method/Focus | Key Finding | Reference |

|---|---|---|---|

| [Cs(CsNO₃)(CsA)]⁺ clusters | B3LYP/def2-TZVP for CsCAs and CsCBs | Established a quantitative order of bonding energetics between Cs⁺ and various molecular salts. | researchgate.net |

| Cs-promoted Ru/CeO₂ Catalyst | DFT-based microkinetic modeling | Cs promoter donates electron density to Ru, lowering the N≡N dissociation barrier for ammonia synthesis. | osti.gov |

| Cu surface with Cs⁺ in nitrate reduction | PBE with DFT-D3 dispersion correction | Cs⁺ ions stabilize adsorbed oxygen by weakening hydrogen bonds with water, leading to catalyst poisoning. | acs.org |

| Cs⁺ incorporation in Copper Hexacyanoferrate | DFT calculations | Incorporation of Cs⁺ is energetically more favorable than for Na⁺ or K⁺, explaining its selective uptake. | acs.org |

Molecular Dynamics (MD) Simulations of Cesium Nitrate Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique has been applied to cesium nitrate to study its behavior in aqueous solutions and during structural transformations. acs.orgnih.govfigshare.compnu.edu.ua

MD simulations, in conjunction with neutron diffraction with isotopic substitution (NDIS) experiments, have been used to investigate the structure of aqueous cesium nitrate solutions. acs.orgnih.govfigshare.com These studies found no evidence of large-scale, mesoscopic ion clusters in CsNO₃ solutions, a contrast to what was observed with cesium carbonate. acs.orgnih.govfigshare.com The results indicate that the structuring in these solutions is primarily governed by direct, first-neighbor interactions rather than longer-range water structuring effects. acs.org

The behavior of cesium nitrate in more complex systems has also been modeled. For instance, MD simulations were used to explore the interfacial behavior during the extraction of cesium ions from aqueous solutions by functionalized carbon nanotubes (CNTs). researchgate.net These simulations investigated the separation of Cs⁺ in an ionic liquid-water biphasic system, revealing that CNTs functionalized with specific groups like isopropoxide are highly efficient for Cs⁺ extraction. researchgate.net The interaction energy between Cs⁺ and the functionalized CNT was found to be significantly higher than with bare CNTs. researchgate.net

Furthermore, MD simulations have been utilized to model the structural phase transformations in cesium nitrate crystals, providing insights into the dynamic processes that occur at the atomic level during these transitions. pnu.edu.ua

| System/Process | Simulation Focus | Key Finding | Reference |

|---|---|---|---|

| Aqueous CsNO₃ Solution | Ion clustering and solution structure | No large-scale ion clusters were observed; structuring is dominated by direct first-neighbor interactions. | acs.orgnih.govfigshare.com |

| Extraction of Cs⁺ by functionalized CNTs | Interfacial behavior and interaction energy | Functionalization of CNTs with isopropoxide groups significantly enhances the adsorption capacity for Cs⁺ from aqueous solution. | researchgate.net |

| CsNO₃ Crystals | Structural transformations | MD modeling has been used to study the mechanisms of polymorphic transformations between different crystal phases. | pnu.edu.ua |

Phenomenological Theories for Cesium Nitrate Phase Transitions (e.g., Landau Theory)

Cesium nitrate undergoes a structural phase transition at approximately 434 K (161°C), transforming from the room-temperature trigonal phase (Phase II) to a cubic phase (Phase I). pnu.edu.uanist.gov The reverse transformation exhibits considerable temperature hysteresis. nist.gov Phenomenological theories, such as the Landau theory of phase transitions, provide a framework for understanding the macroscopic behavior associated with these structural changes without delving into the microscopic details. uni-hannover.derhul.ac.uk

Landau theory describes phase transitions based on an order parameter, which characterizes the degree of order in the system and is zero in the high-symmetry phase and non-zero in the low-symmetry phase. uni-hannover.deijs.si For cesium nitrate, the spontaneous polarization is a key order parameter, as Phase II is ferroelectric. researchgate.net The theory expands the free energy of the system as a power series of the order parameter, allowing for the analysis of thermodynamic properties near the transition temperature. univ-rennes1.fr

Studies on cesium nitrate have shown that its phase transition is strongly first-order, which is consistent with the predictions of phenomenological models. researchgate.net Elastic anomalies and large changes in dielectric constants observed at the transition temperature have been successfully discussed based on phenomenological theory. researchgate.net

The influence of geometric confinement on the phase transition of cesium nitrate has also been investigated and explained using such theories. When cesium nitrate is embedded in porous materials like porous glass or alumina (B75360) films, significant changes in the transition behavior are observed. researchgate.netspbstu.ruresearchgate.net For example, in porous glass, the ferroelectric transition temperature was found to increase by approximately 3 K, and the temperature hysteresis widened from 3 K in bulk CsNO₃ to 12 K. researchgate.net Conversely, embedding in certain nanoporous alumina films led to a decrease in the Curie temperature. spbstu.ru These size effects are in agreement with predictions from phenomenological theories that incorporate surface energy and strain effects. researchgate.net

| Phase | Symmetry | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|

| Phase II (Room Temp.) | Trigonal | P31m | a = 10.87, c = 7.76 | pnu.edu.ua |

| Phase I (High Temp.) | Cubic | Pa3 | a = 8.98 | pnu.edu.ua |

Computational Modeling of Catalytic Processes Involving Cesium Nitrate

Cesium nitrate is frequently used as a precursor or promoter in the synthesis of heterogeneous catalysts, and computational modeling has been essential in understanding its role in enhancing catalytic performance. osti.govchinesechemsoc.orgresearchgate.netumcs.placs.org These models, primarily based on DFT, provide atomic-scale insights into reaction mechanisms and catalyst structure. nih.gov

In the context of ammonia synthesis, cesium nitrate is used to introduce cesium as a promoter for ruthenium catalysts. osti.gov Combined DFT and microkinetic modeling showed that the strong electron-donating nature of cesium modifies the electronic properties of the ruthenium active sites. osti.gov This leads to a more efficient dissociation of nitrogen molecules, which is often the rate-limiting step of the reaction. osti.gov

Similarly, for ethanol (B145695) steam reforming, cobalt catalysts promoted with alkali metals, introduced using precursors like cesium nitrate, have been studied. umcs.placs.org Periodic DFT modeling revealed that electron transfer from the alkali promoter to the cobalt active phase significantly influences the reaction pathway by increasing the adsorption energy of key intermediates like acetaldehyde (B116499) and facilitating the crucial C-C bond-breaking step. acs.org

Computational studies have also been applied to understand catalyst deactivation. In the electrochemical reduction of nitrate, where cesium nitrate can be part of the electrolyte, DFT calculations demonstrated how Cs⁺ ions can contribute to the poisoning of copper electrodes by stabilizing oxygen species on the surface. acs.org

Beyond its role as a promoter, cesium nitrate itself has been reported as an efficient catalyst for certain organic reactions, such as the synthesis of gem-dihydroperoxides. researchgate.net While detailed computational modeling for this specific process is less common, the broader field of computational catalysis provides the tools to investigate such mechanisms. acs.org

| Catalytic Process | Catalyst System | Role of Cesium/CsNO₃ | Computational Insight (Primarily DFT) | Reference |

|---|---|---|---|---|

| Ammonia Synthesis | Cs-promoted Ru/CeO₂ | Promoter | Cs donates electron density to Ru, lowering the N≡N dissociation barrier. | osti.gov |

| Ethanol Steam Reforming | Cs-promoted Co/α-Al₂O₃ | Promoter (from CsNO₃ precursor) | Electron transfer from Cs to Co increases adsorption energy of intermediates, facilitating C-C bond scission. | umcs.placs.org |

| Electrochemical Nitrate Reduction | Cu electrode with Cs⁺ electrolyte | Component of electrolyte | Cs⁺ stabilizes adsorbed oxygen on the Cu surface, leading to catalyst poisoning. | acs.org |

| Aldol (B89426) Condensation | Cs/SiO₂ or Cs/Al₂O₃ | Active precursor (CsNO₃) | Formation of Si-O-Cs species on the catalyst surface creates active sites. | researchgate.net |

Emerging Research Directions and Future Outlook for Cesium Nitrate

Integration of Cesium Nitrate (B79036) in Multifunctional Materials

The incorporation of cesium nitrate into multifunctional materials is a burgeoning field of research, with significant strides being made in areas such as renewable energy and advanced electronics. These materials are designed to possess multiple functionalities, such as enhanced optical, electronic, and adsorptive properties.

One of the most promising applications is in the development of perovskite solar cells (PSCs) . Cesium nitrate has been used as an additive or for surface passivation of perovskite quantum dots (QDs), such as Cesium Lead Iodide (CsPbI₃). researchgate.netosti.gov Research has shown that treating CsPbI₃ perovskite QDs with inorganic cesium salts, including cesium nitrate, can fill surface vacancies and improve electron coupling between the QDs. researchgate.netosti.gov This post-treatment enhances the free carrier lifetime, diffusion length, and mobility of the QD film, leading to more efficient and stable solar cells. osti.gov For instance, an efficiency of 14.10% was achieved for CsPbI₃ QD solar cells with improved moisture stability after such treatment. osti.gov In another study, incorporating cesium into a Nickel Oxide (NiOx) layer in inverted perovskite solar cells suppressed the formation of an undesirable Ni phase and improved charge separation at the interface, boosting the power conversion efficiency (PCE) from 15.3% to 17.2%. nih.govacs.org

Cesium nitrate is also a component in creating scintillation materials and phosphors . Prisms made from cesium nitrate are utilized in infrared spectroscopy and in X-ray phosphors and scintillation counters, which are vital for radiation detection in fields like nuclear medicine. wikipedia.orgchemimpex.comottokemi.comthermofisher.kr

Furthermore, research is exploring cesium nitrate's role in nanostructured materials for environmental remediation . Multifunctional materials containing magnetite and Prussian blue supported on inorganic solids like sepiolite (B1149698) have been developed for the selective adsorption of cesium ions from aqueous solutions. researchgate.net This application is crucial for the removal of radioactive cesium isotopes from contaminated water, with the magnetic properties of the material allowing for easy separation. researchgate.net

Another area of investigation involves embedding cesium nitrate into carbon nanotubes to create novel nanocomposites. Studies using differential thermal analysis and X-ray diffraction have shown that the properties of cesium nitrate, such as its Curie temperature, are altered when confined within these nanostructures, suggesting potential for new electronic or ferroelectric applications. tandfonline.com

The table below summarizes key findings on the integration of cesium nitrate in multifunctional materials.

| Application Area | Material System | Key Findings | Reference(s) |

| Perovskite Solar Cells | Cesium salt-treated CsPbI₃ Quantum Dots | Passivates surface vacancies, improves electron coupling, and enhances device efficiency to 14.10% with better moisture stability. | researchgate.netosti.gov |

| Perovskite Solar Cells | Cs-incorporated NiOx hole transport layer | Suppresses Ni phase formation, improves charge separation, and increases power conversion efficiency from 15.3% to 17.2%. | nih.govacs.org |